![molecular formula C7H17O3PS2 B113761 Phoratoxon CAS No. 2600-69-3](/img/structure/B113761.png)
Phoratoxon
Overview
Description
Synthesis Analysis
The synthesis of phoratoxin-related compounds and their analogs has been explored through various chemical methodologies. In the context of sequence-defined non-natural polyphosphates, iterative phosphoramidite protocols on a solid support have been utilized to create homopolymers and copolymers with controlled sequences . Similarly, the synthesis of DNA and RNA analogs employs nucleoside phosphoramid
Scientific Research Applications
1. Analytical Method Development for Detection in Animal Products
Rahman et al. (2016) developed an analytical method to detect phorate and its metabolites, including phoratoxon, in porcine and chicken muscles and table eggs. The method, employing ultra-high performance liquid chromatography-tandem mass spectrometry, showcased its versatility for monitoring phorate and its metabolites in protein and fat-rich animal products (Rahman et al., 2016).
2. Effectiveness of Chlorine Dioxide in Removing Pesticide Residues
Chen et al. (2014) investigated the efficacy of chlorine dioxide in removing phorate and diazinon residues on fresh lettuce and in aqueous solutions. They found that chlorine dioxide treatment could lead to the degradation of these pesticides into metabolites, including this compound sulfoxide (Chen et al., 2014).
3. Kinetic Analysis of Oxime-Assisted Reactivation of Inhibited Acetylcholinesterase
Moyer et al. (2018) explored the kinetics of inhibition, reactivation, and aging of phorate oxon (PHO) - a metabolite of phorate, which includes this compound - using recombinant acetylcholinesterase from different species. This study is crucial for understanding the treatment of acute intoxication by organophosphorus pesticides like phorate (Moyer et al., 2018).
4. Study on the Dissipation and Microbial Metabolism of Phorate in Soils
Das et al. (2005) conducted research to examine the effect of phorate on microbial growth and the persistence of insecticidal residues, including its metabolites like this compound, in different soil types. This study provides insights into the environmental impact of phorate application in agriculture (Das et al., 2005).
5. Development of Gold Nanoparticles-based Aptasensor for Phorate Detection
Bala et al. (2015) reported the creation of a gold nanoparticles-based aptasensor for detecting phorate. This method demonstrates a rapid, simple, and efficient way of screening for the presence of phorate, implicating its metabolites such as this compound (Bala et al., 2015).
6. Phorate-Induced Host Defence Responses in Cultivated Peanut
Jain et al. (2015) focused on understanding how phorate treatment in peanuts affects the plant’s resistance to tomato spotted wilt tospovirus. They found that phorate application could induce various biochemical and molecular changes, including defense-related responses, which may involve this compound as a metabolite (Jain et al., 2015).
Safety and Hazards
Future Directions
Phoratoxin C showed remarkable toxicity against the solid tumor from breast carcinoma . In a further study, the anticancer effects of other types of American mistletoe, Phoradendron serotinum, on proliferation and apoptosis of human breast cancer cell line were investigated . These findings provide a good base for clinical trials .
Mechanism of Action
Target of Action
Phoratoxon, also known as Phorate Oxon, is a potent organophosphate insecticide and acaricide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals across nerve synapses. By inhibiting acetylcholinesterase, this compound disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of nerves and muscles .
Mode of Action
This compound acts by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This results in an excess of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron. The overstimulation of the nervous system can lead to a range of symptoms, from twitching and tremors to paralysis and respiratory failure .
Biochemical Pathways
It is known that this compound has a high affinity for phospholipids, suggesting that it may disrupt cell membranes . This disruption could potentially affect a variety of biochemical pathways, particularly those involved in signal transduction and cellular communication.
Result of Action
The primary result of this compound’s action is the overstimulation of the nervous system due to the inhibition of acetylcholinesterase . This can lead to a range of symptoms, including muscle twitching, tremors, paralysis, and in severe cases, respiratory failure . Additionally, this compound’s high affinity for phospholipids suggests that it may disrupt cell membranes, potentially leading to cell damage or death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the toxicity of the plant from which this compound is derived, the American variant of the mistletoe, is dependent on the host tree, as the host tree provides fixed inorganic nitrogen compounds necessary for the mistletoe to synthesize phoratoxins . Furthermore, the state of aggregation of this compound depends on the presence of inorganic phosphate or phospholipids , suggesting that the compound’s action, efficacy, and stability could be influenced by the chemical composition of its environment.
properties
IUPAC Name |
1-[ethoxy(ethylsulfanylmethylsulfanyl)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3PS2/c1-4-9-11(8,10-5-2)13-7-12-6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXFZNGITFNSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037586 | |
Record name | Phorate oxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2600-69-3 | |
Record name | Phorate oxon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2600-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phoratoxon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002600693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phorate oxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHORATOXON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSY09QD27V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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